2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde
Description
2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde is a substituted salicylaldehyde derivative with a hydroxyl group at the 2-position and a methyl(isopropyl)amino moiety at the 4-position of the benzaldehyde core. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.24 g/mol and CAS number 2168968-81-6 .
Properties
IUPAC Name |
2-hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12(3)10-5-4-9(7-13)11(14)6-10/h4-8,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URANKRYHZADQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC(=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Amination: The benzaldehyde derivative undergoes amination with methyl(propan-2-yl)amine under controlled conditions.
Hydroxylation: The resulting intermediate is then hydroxylated at the second position using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-Hydroxy-4-[methyl(propan-2-yl)amino]benzoic acid.
Reduction: Formation of 2-Hydroxy-4-[methyl(propan-2-yl)amino]benzyl alcohol.
Substitution: Formation of 2-Hydroxy-4-[methyl(propan-2-yl)amino]benzyl ethers or esters.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Employed in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and amino groups on the benzene ring allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs differ in the substituent at the 4-position of the benzaldehyde ring. A comparative analysis is provided below:
| Compound Name | Substituent (4-position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde | Methyl(isopropyl)amino | C₁₀H₁₄N₂O₂ | 194.24 | 2168968-81-6 | Tertiary amine; hydrogen bonding |
| 4-Isopropylsalicylaldehyde | Isopropyl | C₁₀H₁₂O₂ | 164.20 | 536-32-3 | Hydrophobic alkyl group |
| 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde | Propargyloxy | C₁₀H₈O₃ | 176.17 | Not specified | Alkynyl ether; click chemistry potential |
| 4-(Diethylamino)salicylaldehyde | Diethylamino | C₁₁H₁₅NO₂ | 193.24 | 17754-90-4 | Secondary amine; polar substituent |
Physicochemical Properties
- Solubility: The amino group in this compound enhances polarity, likely improving solubility in polar solvents (e.g., ethanol, DMSO) compared to 4-Isopropylsalicylaldehyde, which is more hydrophobic .
- Melting/Boiling Points: Amino-substituted derivatives typically exhibit higher melting points due to intermolecular hydrogen bonding. For example, 4-(Diethylamino)salicylaldehyde (CAS 17754-90-4) has a reported melting point of 98–100°C, whereas 4-Isopropylsalicylaldehyde melts at 68–70°C .
- Reactivity: The propargyloxy group in 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde enables alkyne-specific reactions (e.g., Huisgen cycloaddition), distinguishing it from amino-substituted analogs .
Crystallographic Data
- This compound: No crystal structure is reported in the provided evidence, but its synthesis and characterization likely employ tools like SHELX for refinement, as seen in related compounds .
- 4-Isopropylsalicylaldehyde : Crystallographic data (e.g., space group, unit cell parameters) were determined via single-crystal X-ray diffraction, refined using SHELXL .
- 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde : Acta Crystallographica reports its structure (R factor = 0.044) with a planar aldehyde group and propargyloxy orientation .
Research Findings and Gaps
- Structural Insights : Crystallographic studies (e.g., ) confirm planar geometries for salicylaldehyde derivatives, but the target compound’s crystal structure remains uncharacterized .
- Synthetic Routes : Evidence lacks details on synthesis methods for the target compound, though analogs like 4-Isopropylsalicylaldehyde are synthesized via Friedel-Crafts alkylation .
- Functional Studies : Further research is needed to explore the target compound’s catalytic or biological activity compared to its analogs.
Biological Activity
2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde, a compound with significant potential in biochemical and medicinal research, exhibits various biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, presenting a comprehensive overview of its biological activity.
The compound features a hydroxyl group and an amino group that facilitate interactions with biological macromolecules. These functional groups enable the formation of hydrogen bonds, influencing enzyme activity and receptor interactions. The compound can undergo various chemical transformations, including oxidation to form 2-Hydroxy-4-[methyl(propan-2-yl)amino]benzoic acid and reduction to yield 2-Hydroxy-4-[methyl(propan-2-yl)amino]benzyl alcohol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, it has demonstrated significant activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was found to be 1024 µg/ml, with the compound effectively disrupting biofilm formation and enhancing the sensitivity of MRSA to conventional antibiotics like tetracycline .
Antibiofilm Activity
The compound also exhibits notable antibiofilm properties. In vitro assays revealed that it could inhibit biofilm formation in Proteus mirabilis, reducing virulence factors such as urease and hemolysin production. Gene expression analyses indicated that treatment with this compound downregulated several virulence genes, suggesting its potential as a therapeutic agent for catheter-associated urinary tract infections (CAUTIs) .
Case Studies
- Study on MRSA : A study published in 2023 demonstrated that this compound effectively disrupted preformed biofilms of MRSA by approximately 80%. This study utilized various methodologies, including SEM analysis and growth curve assessments, to validate its findings .
- Inhibition of Proteus mirabilis : Another research project focused on the antibiofilm and antivirulence effects against P. mirabilis. The compound was shown to inhibit biofilm formation in a concentration-dependent manner while also affecting the motility of the bacteria .
Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
